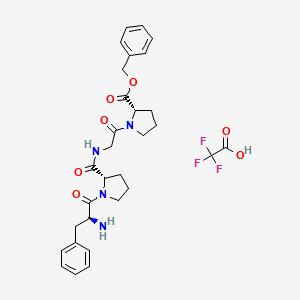
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of peptides This compound is composed of a sequence of amino acids, specifically L-phenylalanine, L-proline, glycine, and L-proline, linked together with a benzyl ester and trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts to form peptide bonds. The benzyl ester group is introduced through esterification reactions, and the trifluoroacetate group is added in the final step to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group or the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the amino acids or the benzyl group.
Reduction: Reduced forms of the peptide or the ester group.
Substitution: Substituted derivatives with new functional groups attached to the peptide backbone.
Wissenschaftliche Forschungsanwendungen
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteases, enzymes that break down proteins, thereby affecting cellular processes such as apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the benzyl ester and trifluoroacetate groups.
Cyclo-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl: A cyclic hexapeptide with antibacterial properties.
Uniqueness
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is unique due to its specific sequence of amino acids and the presence of the benzyl ester and trifluoroacetate groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C30H35F3N4O7 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H34N4O5.C2HF3O2/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21;3-2(4,5)1(6)7/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
NPQXQMNZSKMQEJ-NYTZCTPBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)
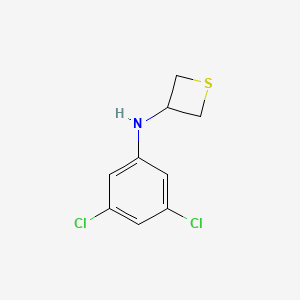
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
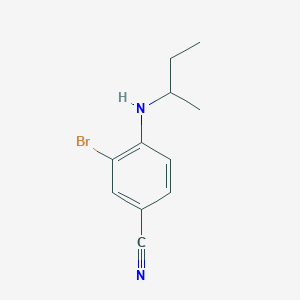
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)

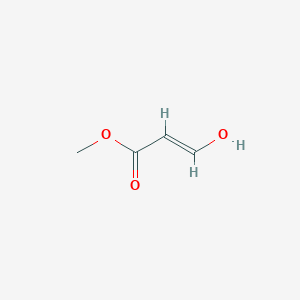
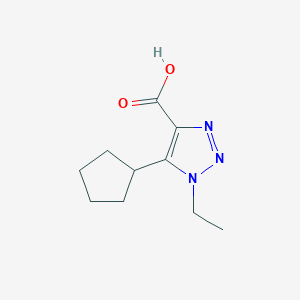
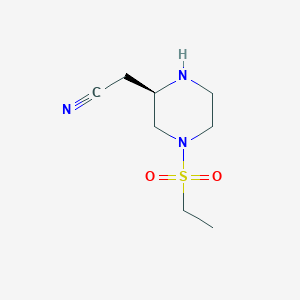
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)



![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)
